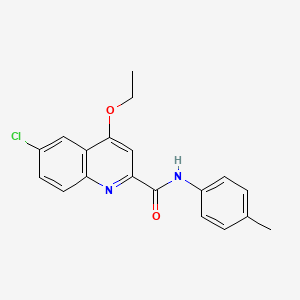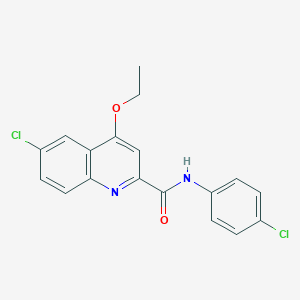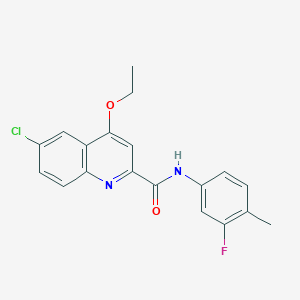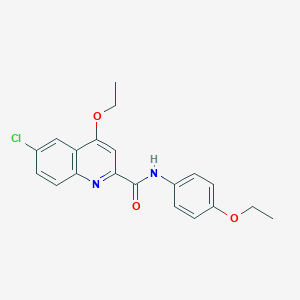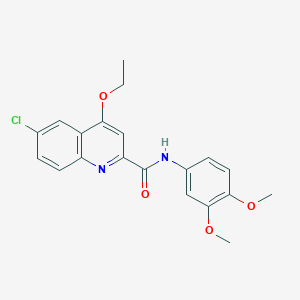
6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide, also known as 6-Cl-DMEQ, is a synthetic quinoline derivative with a broad range of applications in biochemical and physiological research. It is a highly selective and potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been used in a variety of laboratory experiments to study the effects of COX-2 inhibition on various biological processes.
Wirkmechanismus
6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide is a highly selective and potent inhibitor of COX-2, an enzyme involved in the production of prostaglandins and other inflammatory mediators. It binds to and inhibits the catalytic activity of COX-2, resulting in the inhibition of prostaglandin synthesis. This inhibition of COX-2 activity results in a decrease in the production and release of inflammatory mediators, which in turn can lead to reduced inflammation and other beneficial effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely due to its ability to inhibit COX-2 activity and reduce the production and release of inflammatory mediators. In laboratory experiments, this compound has been shown to reduce inflammation, inhibit cancer cell growth, and reduce the risk of cardiovascular disease. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide for laboratory experiments is its high selectivity and potency as an inhibitor of COX-2. Additionally, this compound is relatively easy to synthesize and can be purified using a silica gel column. The main limitation of this compound is that it is not approved for use in humans and therefore cannot be used in clinical trials. Additionally, this compound is not approved for use in animals and therefore cannot be used in animal studies.
Zukünftige Richtungen
Despite its many advantages, 6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide has not yet been approved for use in humans or animals. Therefore, further research is needed to investigate the potential therapeutic applications of this compound in humans and animals. Additionally, further research is needed to investigate the potential mechanisms of action of this compound and to explore the effects of COX-2 inhibition on other biological processes. Finally, further research is needed to investigate the potential side effects of this compound and to develop strategies for mitigating these effects.
Synthesemethoden
6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide is synthesized from the reaction of 4-ethoxyquinoline-2-carboxylic acid with 3,4-dimethoxyphenylchloroformate in the presence of triethylamine. The reaction is carried out in an organic solvent such as dichloromethane and is followed by purification with a silica gel column. The product is then isolated and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide has been used in a variety of scientific research applications. It has been used to study the effects of COX-2 inhibition on various biological processes, including inflammation, cancer, and cardiovascular disease. It has also been used as a tool to study the role of COX-2 in the development of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, this compound has been used to study the effects of COX-2 inhibition on the production and release of various inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines.
Eigenschaften
IUPAC Name |
6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-4-27-18-11-16(23-15-7-5-12(21)9-14(15)18)20(24)22-13-6-8-17(25-2)19(10-13)26-3/h5-11H,4H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQJIBLYMMZADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515605.png)
![ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B6515609.png)
![ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515616.png)
![ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515624.png)
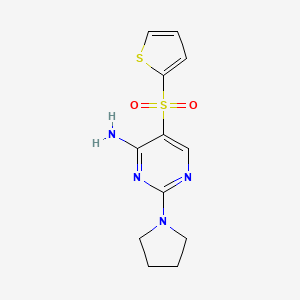
![ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515634.png)
![ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515647.png)
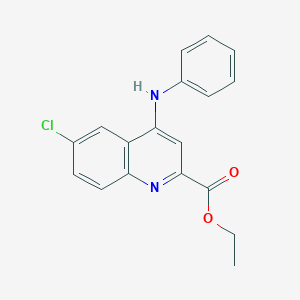
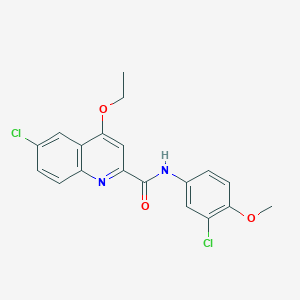
![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)
